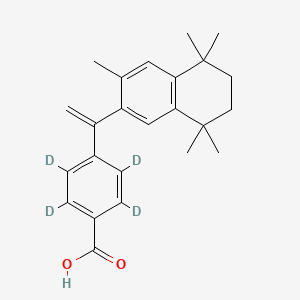![molecular formula C28H28N4O6S2 B2932176 4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide CAS No. 313254-30-7](/img/structure/B2932176.png)
4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide is a useful research compound. Its molecular formula is C28H28N4O6S2 and its molecular weight is 580.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of aromatic polyamides containing pendant naphthalene units have been extensively studied. Ghodke et al. (2021) synthesized a series of novel aromatic polyamides with pendant bulky naphthalene units from a newly synthesized diamine and several structurally different aromatic diacids. These polyamides exhibited good solubility in amide-type polar aprotic solvents and showed glass-transition temperatures indicating their processability. The thermal stability of these polyamides was also noteworthy, with 10% weight loss temperatures above 413 °C, suggesting their potential in high-temperature applications (Ghodke et al., 2021).
Biological Evaluation
In the field of pharmacology, the synthesis and biological evaluation of compounds containing naphthoquinone derivatives have shown promising results. Ravichandiran et al. (2019) reported the synthesis and structural characterization of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluating their cytotoxic activity against human cancer cell lines. Some synthesized compounds displayed potent cytotoxic activity, indicating their potential as anticancer agents (Ravichandiran et al., 2019).
Material Science Applications
The development of metal-organic frameworks (MOFs) utilizing naphthalene-based ligands has been explored for their unique structural and functional properties. Sun et al. (2012) synthesized a series of carboxylate-assisted ethylamide metal–organic frameworks with varying structures and examined their thermostability and luminescence properties. These MOFs demonstrated significant potential for various applications, including gas storage, separation, and catalysis (Sun et al., 2012).
Environmental Science
The extraction and determination of benzene- and naphthalenesulfonates in industrial effluents have been addressed by Alonso et al. (1999), who developed a solid-phase extraction procedure followed by ion-pair chromatography/electrospray-mass spectrometry for unequivocal determination. This research is vital for monitoring and managing the environmental impact of these compounds (Alonso et al., 1999).
作用機序
Target of Action
It is known that the compound is a copolymer of naphthalene diimide (ndi) and bithiophene unit, which has been intensively studied for use as an electron acceptor in polymer solar cells . This suggests that its primary targets could be related to electron transfer processes.
Mode of Action
The compound interacts with its targets through its high electron mobility, high electron affinity, and broad light absorption . These properties allow it to effectively accept and transport electrons, which is crucial in its role as an electron acceptor in polymer solar cells .
Pharmacokinetics
Its solubility in organic solvents like chloroform, chlorobenzene, and dichlorobenzene suggests that it may have good bioavailability when administered in suitable formulations .
Result of Action
The primary result of Oprea1_076971’s action is the efficient transfer of electrons, which is key to its role in polymer solar cells . This electron transfer can result in a power conversion efficiency of over 8% when used as an acceptor in all-polymer solar cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_076971. For instance, its sensitivity to air and moisture, as well as its thermal instability, can affect its performance and stability . Moreover, the crystallization temperature of the compound can be influenced by the concentration of certain units in its structure, which can in turn affect its rigidity and intermolecular stacking .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6S2/c1-31(2)39(35,36)23-13-9-19(10-14-23)27(33)29-25-17-21-7-5-6-8-22(21)18-26(25)30-28(34)20-11-15-24(16-12-20)40(37,38)32(3)4/h5-18H,1-4H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYADRTJNOAUQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)
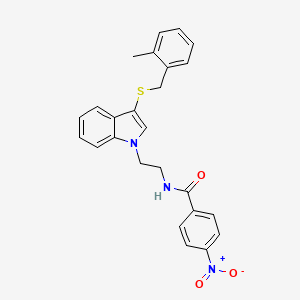
![[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B2932101.png)
![2-{4-[(benzyloxy)methyl]piperidin-1-yl}-N-(3-acetamidophenyl)acetamide](/img/structure/B2932102.png)
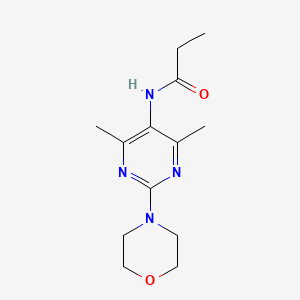
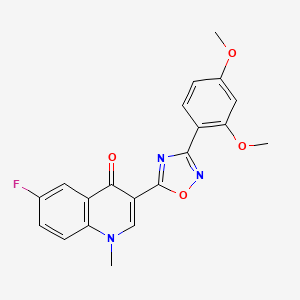
![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)
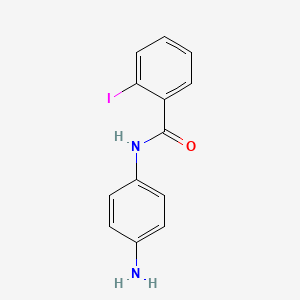
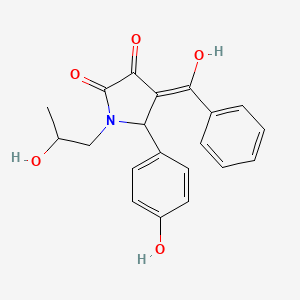
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932113.png)

